molecular formula C12H14N2 B3059162 4-Amino-8-ethyl-2-methylquinoline CAS No. 948293-61-6

4-Amino-8-ethyl-2-methylquinoline

Cat. No.: B3059162
CAS No.: 948293-61-6
M. Wt: 186.25 g/mol
InChI Key: ULGBQMQLJUEBRY-UHFFFAOYSA-N
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Description

4-Amino-8-ethyl-2-methylquinoline is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds, including this compound, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCC1=CC=CC2=C1N=C(C=C2N)C . This indicates that the compound has a quinoline core structure with amino, ethyl, and methyl substituents .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been reported to undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions .

Mechanism of Action

The mechanism of action of 4-aminoquinolines, a class of compounds to which 4-Amino-8-ethyl-2-methylquinoline belongs, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis suggests that these compounds inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .

Properties

IUPAC Name

8-ethyl-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBQMQLJUEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589056
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-61-6
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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